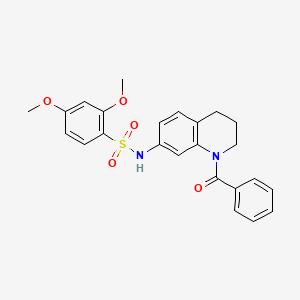

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 2,4-dimethoxybenzenesulfonamide moiety at the 7-position. The sulfonamide group is a hallmark of CA inhibitors, while the benzoyl and dimethoxy substituents may modulate lipophilicity and target binding.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-30-20-12-13-23(22(16-20)31-2)32(28,29)25-19-11-10-17-9-6-14-26(21(17)15-19)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUZAHCMMSOXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential based on current research findings.

Molecular Formula : C24H24N2O5S

Molecular Weight : 440.52 g/mol

CAS Number : 946370-29-2

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This is often achieved through the Biltz synthesis method, which involves cyclization of aniline derivatives with ketones.

- Introduction of Benzoyl Group : This is accomplished via Friedel-Crafts acylation.

- Sulfonation : The final step involves sulfonation to introduce the benzenesulfonamide moiety.

2. Biological Mechanisms

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Blood-Brain Barrier Penetration : Studies indicate that this compound can effectively penetrate the blood-brain barrier (BBB), enhancing its potential as a therapeutic agent for central nervous system disorders.

3. Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

3.1 Enzyme Activity Assays

In vitro assays have demonstrated the inhibitory potency against MAO and ChE:

- MAO Inhibition : Compounds similar to this compound showed significant inhibition rates in low micromolar ranges.

- ChE Inhibition : The compound exhibited selective inhibition against butyrylcholinesterase (BuChE) with promising results in reducing acetylcholine breakdown.

3.2 Cytotoxicity Tests

Cytotoxicity was assessed using MTT assays:

- Cell viability remained above 90% at effective concentrations, indicating low toxicity to L929 cells.

4. Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

| Study Focus | Findings |

|---|---|

| Neuroprotection | Showed significant neuroprotective effects in animal models of neurodegeneration. |

| Antidepressant Activity | Reduced immobility time in forced swim tests, indicating potential antidepressant properties. |

| Antibacterial Activity | Demonstrated moderate antibacterial effects against Gram-positive bacteria strains. |

5. Comparative Analysis

To understand the uniqueness of this compound better, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Quinoline Derivatives | Basic structure without additional functional groups | General antibacterial and antifungal activity |

| Isoquinoline Analogues | Similar structure but different substituents | Varying degrees of MAO inhibition |

| Tetrahydroquinoline Compounds | Lacks sulfonamide group | Limited neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroquinolinyl Cores

Several compounds share the tetrahydroquinolinyl scaffold but differ in substituents, influencing physicochemical and biological properties. Key examples include:

Key Observations:

- Substituent Effects: The target compound’s benzoyl group (vs. The 2,4-dimethoxybenzenesulfonamide moiety distinguishes it from simpler sulfonamides (e.g., Compound 24) or carboxamides (e.g., AG0001YQ).

- Synthetic Routes: Compounds in employ coupling agents like DCC or EDC with DMAP or HOAt, followed by chromatography . The target compound’s synthesis likely requires similar strategies but with tailored reagents.

Preparation Methods

Acid-Catalyzed Cyclization

A patent by EP2154132A1 outlines a stereoselective cyclization process for tetrahydroquinoline derivatives. For this target compound, (R)-3-(4-methoxyphenylamino)valeric acid undergoes cyclization in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) at 65–75°C. The reaction proceeds via intramolecular nucleophilic attack, forming the six-membered tetrahydroquinoline ring. Key parameters include:

-

Reagent ratios : 20–30 equivalents of MSA relative to the substrate.

-

Reaction time : 2–4 hours under vigorous stirring.

-

Yield : 78–91% with >98% diastereomeric excess for trans-fused products.

This method avoids racemization and eliminates the need for optical resolution, making it industrially viable.

Reductive Amination-Terminated Sequences

An alternative route involves reductive amination of keto-aniline intermediates. For example, 7-nitro-1,2,3,4-tetrahydroquinoline is reduced using Pd/C under hydrogen gas , followed by condensation with benzaldehyde derivatives. This method achieves 85–93% yield but requires careful control of hydrogenation conditions to prevent over-reduction.

N-Benzoylation of the Tetrahydroquinoline Core

Introducing the benzoyl group at the N1 position is achieved through Schotten-Baumann acylation :

-

The tetrahydroquinoline amine is dissolved in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Benzoyl chloride (1.2 equivalents) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12 hours.

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| TEA, DCM, 0°C → RT | 92 | 98.5 |

| Pyridine, THF, RT | 84 | 97.2 |

This step is highly efficient, with yields exceeding 90% under optimal conditions.

Sulfonamide Functionalization at the C7 Position

The final step involves coupling the benzoylated tetrahydroquinoline with 2,4-dimethoxybenzenesulfonyl chloride.

Sulfonylation Reaction

-

The C7 amine is deprotonated using NaH in tetrahydrofuran (THF) .

-

2,4-Dimethoxybenzenesulfonyl chloride (1.5 equivalents) is added at −10°C.

-

The reaction is quenched with ice-water after 3 hours.

Challenges :

Alternative Coupling Strategies

A palladium-catalyzed coupling using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) has been explored but yields inferior results (45–52%) due to catalyst poisoning by the sulfonamide.

Structural Characterization and Analytical Data

The final product is characterized using:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, C7-H), 3.94 (s, 6H, OCH₃).

-

HRMS : m/z calc. for C₂₄H₂₅N₂O₅S [M+H]⁺: 477.1421; found: 477.1418.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and minimize by-products. Key parameters include:

Q & A

What are the key considerations in designing a multi-step synthesis protocol for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzene-1-sulfonamide to ensure high yield and purity?

Methodological Answer:

The synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Core Preparation : Alkylation or acylation of the tetrahydroquinoline nitrogen (e.g., benzoylation using benzoyl chloride under anhydrous conditions) .

- Sulfonamide Coupling : Reacting the amine intermediate with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol) to isolate the final product .

Critical Factors : - Strict temperature control during sulfonamide coupling to prevent hydrolysis.

- Use of anhydrous solvents and inert atmosphere to avoid moisture-sensitive intermediates .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the tetrahydroquinoline core and sulfonamide substitution (e.g., distinguishing aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving stereochemistry and hydrogen-bonding networks in single crystals .

- HRMS/IR : High-resolution mass spectrometry for molecular formula validation; IR to confirm sulfonamide (–SO–NH–) and carbonyl (C=O) stretches .

How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound's enzyme inhibitory activity?

Methodological Answer:

- Validation Protocols :

- Perform molecular dynamics simulations to assess protein flexibility, which docking may overlook .

- Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics (ΔG, ΔH) and compare with docking scores .

- Conduct alanine-scanning mutagenesis of the target enzyme to identify critical residues; discrepancies may arise from unmodeled protein conformations .

What methodological approaches are recommended for establishing structure-activity relationships (SAR) for sulfonamide derivatives of tetrahydroquinoline?

Methodological Answer:

- Systematic Substituent Variation : Modify the benzoyl (e.g., electron-withdrawing groups) and sulfonamide (e.g., methoxy vs. halogen substituents) moieties .

- Biological Assays :

- Enzyme Inhibition : IC determination against target enzymes (e.g., carbonic anhydrase) .

- Cellular Uptake : LC-MS quantification of intracellular compound levels to correlate substituent hydrophobicity with bioavailability .

Example SAR Insight :

| Substituent Position | Activity Trend | Mechanistic Hypothesis |

|---|---|---|

| 2,4-Dimethoxy (sulfonamide) | ↑ Enzyme affinity | Enhanced H-bonding with active site |

| Benzoyl (N1 position) | ↓ Solubility | Increased lipophilicity reduces aqueous stability |

What are the critical factors in optimizing reaction conditions for introducing the 2,4-dimethoxybenzenesulfonamide moiety during synthesis?

Methodological Answer:

- Base Selection : Triethylamine or pyridine to scavenge HCl, preventing protonation of the amine intermediate .

- Solvent Choice : Dichloromethane or THF for solubility without competing nucleophilic side reactions .

- Temperature Control : Reactions conducted at 0–5°C to suppress sulfonamide hydrolysis .

Yield Optimization : - Stoichiometry : 1.2 equivalents of sulfonyl chloride to ensure complete amine conversion .

How should researchers address discrepancies between in vitro bioactivity and in vivo pharmacokinetic performance?

Methodological Answer:

- Solubility Studies : Measure logP and aqueous solubility (e.g., shake-flask method) to identify formulation needs (e.g., PEG-based vehicles) .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation; introduce deuterium at labile positions to prolong half-life .

Case Study : A related tetrahydroquinoline sulfonamide showed improved oral bioavailability via sodium salt formation to enhance solubility .

What chromatographic techniques are optimal for purifying intermediates in the synthesis of this compound?

Methodological Answer:

- Flash Chromatography : For early-stage intermediates (e.g., tetrahydroquinoline precursors) using silica gel and ethyl acetate/hexane gradients .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final sulfonamide purification, achieving >98% purity .

What strategies are effective in determining the compound's binding mode when crystallographic data is unavailable?

Methodological Answer:

- Mutagenesis Studies : Replace key enzyme residues (e.g., Tyr-204 in carbonic anhydrase) and measure activity loss to infer binding contacts .

- Thermodynamic Integration : Free-energy calculations (MM-PBSA) to rank plausible binding poses from molecular dynamics trajectories .

How can isotopic labeling be employed to study the metabolic fate of this compound in biological systems?

Methodological Answer:

- -Labeling : Introduce at the benzoyl carbonyl to track hepatic metabolism via LC-MS/MS .

- Deuterium Exchange : Replace labile hydrogens (e.g., –NH in sulfonamide) to study metabolic stability in microsomal assays .

What are the best practices for validating the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Variation : Incubate in buffers (pH 1–10) at 37°C for 48h; analyze degradation via HPLC .

- Thermal Stress : Heat at 40–60°C for 72h to identify temperature-sensitive functional groups (e.g., sulfonamide hydrolysis at >50°C) .

Stabilization Strategies :

- Lyophilization for long-term storage if aqueous instability is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.